molecular formula C18H22O5 B1234544 Monocillin IV

Monocillin IV

カタログ番号: B1234544
分子量: 318.4 g/mol
InChIキー: WSBASKMWDAUNEI-OGOUPESXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Monocillin IV is a natural product found in Monocillium nordinii, Paecilomyces, and Humicola fuscoatra with data available.

科学的研究の応用

Rheumatoid Arthritis (RA) Treatment

Monocillin IV, also referred to as tocilizumab in scientific literature, has been extensively studied for its application in treating Rheumatoid Arthritis (RA). Clinical trials and real-world settings have demonstrated tocilizumab's effectiveness in providing rapid and sustained improvements in both clinical and radiographic outcomes, enhancing the quality of life for patients with RA. Its safety profile is consistent and comparable to other immunomodulatory agents. The flexibility of its administration (both intravenous and subcutaneous) and its low risk of immunogenicity make it a reliable treatment option for severe, active, and progressive RA, particularly in adults who have had an inadequate response to or were intolerant of previous therapy with conventional synthetic DMARDs or TNF inhibitors (Scott, 2017).

Infection Treatment

This compound has also been investigated for its efficacy in treating infections. Studies have indicated that mecillinam, a form of this compound, may be suitable for treating acute pyelonephritis and pediatric pyelonephritis, as well as for bacteremia caused by Enterobacteriaceae. The clinical success rates in these cases were high, and adverse reactions were generally mild and mostly observed when administered in combination with other beta-lactams (Jansåker et al., 2018).

COVID-19 Treatment

Although not directly referred to as this compound, studies on tocilizumab, an IL-6 inhibitor, have been conducted in the context of COVID-19 treatment. Tocilizumab demonstrated in-vitro activity against SARS-CoV-2, and its safety and efficacy were explored as monotherapy and in combination therapy. The evidence, however, was not sufficiently strong to either promote or refute its efficacy in COVID-19 management (Bhowmick et al., 2021).

特性

分子式

C18H22O5

分子量

318.4 g/mol

IUPAC名

(4R,6E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,12-dione

InChI

InChI=1S/C18H22O5/c1-12-7-5-3-2-4-6-8-14(19)9-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,5,10-12,20-21H,2,4,6-9H2,1H3/b5-3+/t12-/m1/s1

InChIキー

WSBASKMWDAUNEI-OGOUPESXSA-N

異性体SMILES

C[C@@H]1C/C=C/CCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1

SMILES

CC1CC=CCCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1

正規SMILES

CC1CC=CCCCCC(=O)CC2=C(C(=CC(=C2)O)O)C(=O)O1

同義語

monocillin IV

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monocillin IV
Reactant of Route 2
Monocillin IV
Reactant of Route 3
Monocillin IV
Reactant of Route 4
Monocillin IV
Reactant of Route 5
Monocillin IV
Reactant of Route 6
Monocillin IV

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。